2-(4-chlorophenoxy)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide
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Description
2-(4-chlorophenoxy)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H19ClN4O3S and its molecular weight is 406.89. The purity is usually 95%.
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Biological Activity
The compound 2-(4-chlorophenoxy)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide , also known by its CAS number 1021253-31-5, is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is C24H22N4O3S with a molecular weight of 446.5 g/mol. The structure includes a chlorophenoxy group, a pyridazinyl moiety, and a pyrrolidine-derived thioether, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing the pyridazine ring have shown promising results in inhibiting tumor cell proliferation. A related compound demonstrated an IC50 value of 24.38 mg/kg in electroshock seizure tests, suggesting potential for further development in oncology .
Table 1: Anticancer Activity of Related Compounds
Compound Name | IC50 (mg/kg) | Mechanism of Action |
---|---|---|
6-Amino-3,5-dicyano-pyridine derivative | 24.38 | Inhibition of cell proliferation |
Thiazole-linked analog | 88.23 | Induction of apoptosis |
Anticonvulsant Activity
The compound's structural similarity to known anticonvulsants suggests it may also possess anticonvulsant properties. In animal models, certain thiazole derivatives have been shown to provide significant protection against seizures induced by pentylenetetrazol (PTZ), with SAR studies indicating that electron-withdrawing groups enhance efficacy .
Table 2: Anticonvulsant Activity Results
Compound Name | ED50 (mg/kg) | Test Type |
---|---|---|
Pyridazine derivative | 24.38 | Electroshock seizure |
Thiazole derivative | 88.23 | Chemo-shock seizure |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of electronegative substituents, such as chlorine on the phenyl ring, is crucial for enhancing biological activity. The thioether linkage appears to facilitate better interaction with biological targets, possibly through improved solubility and bioavailability.
Case Studies
-
Case Study on Anticancer Efficacy :
A study evaluated the anticancer activity of a related compound in vitro against various cancer cell lines including HT29 (colon cancer). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, supporting the potential use of this class of compounds in cancer therapy. -
Anticonvulsant Testing :
In a controlled experiment assessing the anticonvulsant effects of similar compounds, it was found that those with the pyrrolidine modification exhibited enhanced protective effects against seizures compared to standard treatments.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S/c19-13-3-5-14(6-4-13)26-11-16(24)20-15-7-8-17(22-21-15)27-12-18(25)23-9-1-2-10-23/h3-8H,1-2,9-12H2,(H,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUCQTZKEUTSIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.